Bienvenue dans la boutique en ligne BenchChem!

GSK189254A

Histamine H3 Receptor Binding Affinity Species Selectivity

Select GSK189254A (free base) for definitive H3 receptor pharmacology. Its proven slow dissociation kinetics and >10,000-fold selectivity, notably lacking sigma-1 affinity, ensure H3-mediated analgesia and procognitive effects are isolated without off-target confounds. With robust oral bioavailability (>80%) and a matched [11C]PET tracer, it provides a translatable PK-PD benchmark unavailable with pitolisant or imidazole-based ligands. Trust this pure tool to deconvolute mechanism-of-action studies and derisk your neuropathic pain or cognitive enhancement program. Order now for research use.

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
CAS No. 854485-15-7
Cat. No. B8055835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK189254A
CAS854485-15-7
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2
InChIInChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25)
InChIKeyWROHEWWOCPRMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK189254A (CAS 854485-15-7): High-Affinity Histamine H3 Receptor Antagonist with Quantifiable Preclinical Differentiation


GSK189254A (also known as GSK189254 free base) is a potent and highly selective histamine H3 receptor antagonist/inverse agonist belonging to the non-imidazole class of H3 ligands. It exhibits high affinity for human (pKi 9.59–9.90; Ki 0.13 nM) and rat (pKi 8.51–9.17; Ki 0.68 nM) H3 receptors [1][2]. The compound is characterized by >10,000-fold selectivity for H3 receptors over other targets and demonstrates functional antagonism in cAMP assays (pA2 9.06) [3]. GSK189254A has been evaluated in diverse preclinical models, including cognitive performance and neuropathic pain, and its oral bioavailability ranges from 52% to >80% in rats [4].

Procurement-Risk Alert: Why Generic H3 Antagonist Substitution Fails for GSK189254A-Sensitive Research Applications


Substituting GSK189254A with another H3 antagonist, even those with similar in vitro binding affinities, introduces significant experimental risk due to marked differences in receptor residence time, off-target sigma-1 receptor engagement, and pharmacokinetic profiles. For instance, the clinically approved pitolisant (Ki 0.16 nM) exhibits rapid dissociation kinetics and appreciable sigma-1 receptor affinity, whereas GSK189254A demonstrates slow dissociation from the H3 receptor and lacks sigma-1 affinity [1]. Similarly, earlier imidazole-based antagonists like thioperamide (Ki 4.3–25 nM) suffer from lower potency and selectivity, as well as potential species-dependent variations in efficacy . These pharmacological nuances mean that experimental outcomes—particularly in neuropathic pain, cognitive enhancement, and PET imaging studies—cannot be reliably reproduced with alternative H3 antagonists. The following quantitative evidence establishes the precise, verifiable differentiation of GSK189254A that justifies its preferential selection in research and industrial settings.

GSK189254A (CAS 854485-15-7) Procurement Evidence: Quantifiable Differentiation from Clinical-Stage H3 Antagonists


Superior H3 Receptor Affinity and Species-Consistent Potency vs. Thioperamide

GSK189254A exhibits sub-nanomolar affinity for human H3 receptors (Ki 0.13 nM), representing a 33-fold improvement over the classic H3 antagonist thioperamide (Ki 4.3 nM) [1]. Furthermore, GSK189254A maintains high affinity across species (rat Ki 0.68 nM; mouse Ki 1.74 nM), whereas thioperamide shows variable affinity depending on assay conditions [2]. This consistency is critical for translational studies where cross-species predictability is essential.

Histamine H3 Receptor Binding Affinity Species Selectivity

Slow Dissociation Kinetics and Absence of Sigma-1 Off-Target Activity Differentiate GSK189254A from Pitolisant

In a head-to-head comparative study of six clinical-stage H3 antagonists, GSK189254A was classified as a 'slowly dissociating' agent, while pitolisant exhibited 'rapidly dissociating' kinetics [1]. Slow dissociation is associated with prolonged receptor occupancy and sustained pharmacological effect, potentially advantageous for chronic dosing regimens. Critically, GSK189254A demonstrated no measurable sigma-1 receptor affinity, whereas pitolisant, ABT-239, and PF-3654746 all displayed appreciable sigma-1 binding, which may contribute to off-target effects or confound interpretation of efficacy in behavioral models [1].

Receptor Kinetics Off-Target Selectivity Sigma-1 Receptor

High Oral Bioavailability and Brain Penetration Enable Robust In Vivo Pharmacology

GSK189254A demonstrates >80% oral bioavailability in rats, with an oral half-life of 2.5 hours [1][2]. This high bioavailability facilitates convenient oral dosing in preclinical models and ensures consistent systemic exposure. Following oral administration, GSK189254A achieves high H3 receptor occupancy in the cerebral cortex (ED50 0.17 mg/kg), confirming efficient brain penetration [3]. In PET imaging studies, [11C]GSK189254A showed robust uptake in H3-rich brain regions (striatum, cortex) in pigs, further validating its utility as an in vivo probe [4].

Pharmacokinetics Oral Bioavailability Brain Penetration

Validated Efficacy in Multiple Preclinical Pain Models with Quantified ED50 Values

GSK189254A has demonstrated robust, dose-dependent reversal of mechanical allodynia in two distinct rat models of neuropathic pain: chronic constriction injury (CCI) and varicella-zoster virus (VZV)-induced pain. In the CCI model, oral administration of GSK189254A (0.3–10 mg/kg) significantly increased paw withdrawal threshold [1]. In a separate study, intraperitoneal administration yielded ED50 values of 0.77 mg/kg for osteoarthritic pain and 1.5 mg/kg for spinal nerve ligation-induced neuropathic pain [2]. This consistent efficacy across mechanistically distinct pain models supports the compound's potential as a tool for investigating H3-mediated analgesia.

Neuropathic Pain Analgesia In Vivo Efficacy

Unique Utility as a PET Radioligand ([11C]GSK189254A) for In Vivo H3 Receptor Quantification

GSK189254A has been successfully radiolabeled with carbon-11 to create [11C]GSK189254A, a validated PET tracer for quantifying histamine H3 receptor availability in the living brain. In porcine PET studies, the radioligand showed good brain penetration and high specific uptake in H3-rich regions (striatum, cortex). Quantitative analysis using a 2-tissue-compartmental model yielded estimates of H3 receptor density: cerebellum 0.74 nM, cortex 2.05 nM, and striatum 2.65 nM [1]. This is a rare capability among H3 antagonists and provides a direct translational bridge between preclinical target engagement and clinical development.

PET Imaging Receptor Occupancy Translational Biomarker

GSK189254A (CAS 854485-15-7): Optimal Procurement-Driven Research and Industrial Application Scenarios


Translational Neuropathic Pain Drug Discovery: Validated In Vivo Efficacy with Quantified ED50

GSK189254A is ideally suited for preclinical pain research programs, particularly those focused on neuropathic pain mechanisms. Its demonstrated efficacy in reversing mechanical allodynia in both CCI and VZV rat models (ED50 0.77–1.5 mg/kg) [1][2] provides a robust, quantitative benchmark for evaluating novel H3 antagonists or combination therapies. The compound's high oral bioavailability (>80%) [3] allows for convenient dosing in chronic studies, while its lack of sigma-1 off-target activity [4] ensures that observed analgesic effects are H3-mediated.

CNS Target Engagement and Receptor Occupancy Studies Using [11C]GSK189254A PET Tracer

For pharmaceutical and biotech companies developing H3-targeted therapeutics, the availability of [11C]GSK189254A as a validated PET radioligand [5] offers a unique opportunity to directly measure H3 receptor occupancy in vivo. This capability is invaluable for dose-finding studies, confirming brain penetration, and establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships. No other clinical-stage H3 antagonist offers this matched PET tracer advantage, making GSK189254A the preferred chemical probe for translational neuroscience programs.

Cognitive Enhancement and Alzheimer's Disease Research: Pro-Cognitive Effects Across Multiple Paradigms

GSK189254A has demonstrated pro-cognitive effects in a battery of behavioral tests, including passive avoidance, water maze, object recognition, and attentional set shift, at oral doses of 0.3–3 mg/kg [6]. These effects are attributed to enhanced release of acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex and hippocampus [6]. For researchers investigating the role of histaminergic neurotransmission in learning and memory, GSK189254A provides a well-characterized, highly selective tool with extensive in vivo validation.

Pharmacological Tool for Differentiating H3-Mediated from Sigma-1-Mediated Effects

The clean selectivity profile of GSK189254A—notably its lack of sigma-1 receptor affinity—makes it an essential comparator compound for studies aiming to dissect the contributions of H3 versus sigma-1 signaling in complex behavioral or physiological endpoints [4]. This is particularly relevant given that other clinically evaluated H3 antagonists (pitolisant, ABT-239, PF-3654746) exhibit off-target sigma-1 activity [4]. Using GSK189254A as a 'pure' H3 antagonist can help deconvolute mechanism-of-action studies and inform the design of next-generation H3 ligands with improved selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK189254A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.